1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione
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Overview
Description
Preparation Methods
The synthesis of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethyl-8-ribityllumazine with a suitable oxidizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced flavin derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The molecular targets and pathways involved include enzymes that utilize flavin cofactors, such as flavoproteins .
Comparison with Similar Compounds
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione is similar to other flavin derivatives, such as riboflavin and lumichrome. it is unique in its specific structural modifications, which confer distinct chemical and biological properties . Similar compounds include:
Riboflavin: The parent compound from which lumiflavin is derived.
Lumichrome: Another derivative of riboflavin with different structural and functional properties.
Properties
CAS No. |
56196-97-5 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
8-hydroxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-6-4-7-8(5-9(6)18)15-11-10(14-7)12(19)17(3)13(20)16(11)2/h4-5,18H,1-3H3 |
InChI Key |
PRXVLICXHIYAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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